molecular formula C17H25NO4 B12506534 Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate

Cat. No.: B12506534
M. Wt: 307.4 g/mol
InChI Key: AYYSJWRLLGIPHD-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the reaction of ethyl 4-amino-4-phenylbutanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the protection of amino acids during peptide synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate primarily involves the protection and deprotection of amine groups. The Boc group is added to amines under basic conditions using di-tert-butyl dicarbonate. The protected amine can then undergo various chemical transformations without interference. The Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to its specific structure, which includes a phenyl group and a Boc-protected amine. This combination provides distinct reactivity and stability characteristics, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate

InChI

InChI=1S/C17H25NO4/c1-5-21-15(19)12-11-14(13-9-7-6-8-10-13)18-16(20)22-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,18,20)

InChI Key

AYYSJWRLLGIPHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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